

Application Note and Protocol for the Solid-Phase Synthesis of Retro-Indolicidin

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Compound of Interest

Compound Name: *Retro-indolicidin*

Cat. No.: *B12377549*

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Introduction

Indolicidin is a 13-amino acid cationic antimicrobial peptide isolated from the cytoplasmic granules of bovine neutrophils. It exhibits a broad spectrum of activity against bacteria, fungi, and some viruses. A retro-analog of indolicidin, **Retro-indolicidin**, where the amino acid sequence is reversed, has been shown to possess strong antimicrobial and protease inhibitory activities. This document provides a detailed protocol for the solid-phase synthesis of **Retro-indolicidin** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely used method for peptide synthesis.

Principle of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, allows for the stepwise synthesis of a peptide chain anchored to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu strategy is employed, where the N α -amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. The synthesis involves a series of deprotection and coupling steps, followed by cleavage from the resin and final purification.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the solid-phase synthesis of the parent peptide, indolicidin. This data can serve as a benchmark for the synthesis of **Retro-indolicidin**.

Parameter	Value	Reference
Initial Purity (Post-Cleavage)	Up to 93%	[1]
Final Purity (Post-HPLC)	> 99%	[1]
Overall Yield	39% (for a large-scale synthesis)	[1]
Characterization Methods	HPLC, Mass Spectrometry, Amino Acid Sequencing	[1] [2]

Experimental Protocol: Solid-Phase Synthesis of Retro-Indolicidin

This protocol outlines the manual solid-phase synthesis of **Retro-indolicidin** using Fmoc chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide, similar to the native indolicidin.

Materials and Reagents

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl (hydroxyimino)cyanoacetate (Oxyma)

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Phenol
- Water
- Diethyl ether
- Acetonitrile (ACN)
- HPLC-grade water

Equipment

- Peptide synthesis vessel
- Shaker or rocker
- Filtration apparatus
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer
- Lyophilizer

Synthesis Procedure

The synthesis involves the following key stages: resin swelling, Fmoc deprotection, amino acid coupling, and cleavage/deprotection.

1. Resin Preparation and Swelling:

- Place the Rink Amide resin in the synthesis vessel.

- Wash the resin with DMF (3 x 5 mL).
- Swell the resin in DMF for at least 1 hour at room temperature.

2. First Amino Acid Coupling:

- Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Coupling:
 - In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading capacity), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
 - Add the activation mixture to the resin.
 - Agitate the reaction vessel for 2 hours at room temperature.
- Wash the resin with DMF (3 x 5 mL). A Kaiser test can be performed to ensure complete coupling.

3. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the **Retro-indolicidin** sequence.

4. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under vacuum.
- Prepare the cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).^{[1][2]}
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

5. Purification and Characterization:

- Dissolve the crude peptide in a minimal amount of ACN/water.
- Purify the peptide using reverse-phase HPLC.
- Analyze the purified fractions by mass spectrometry to confirm the molecular weight.
- Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

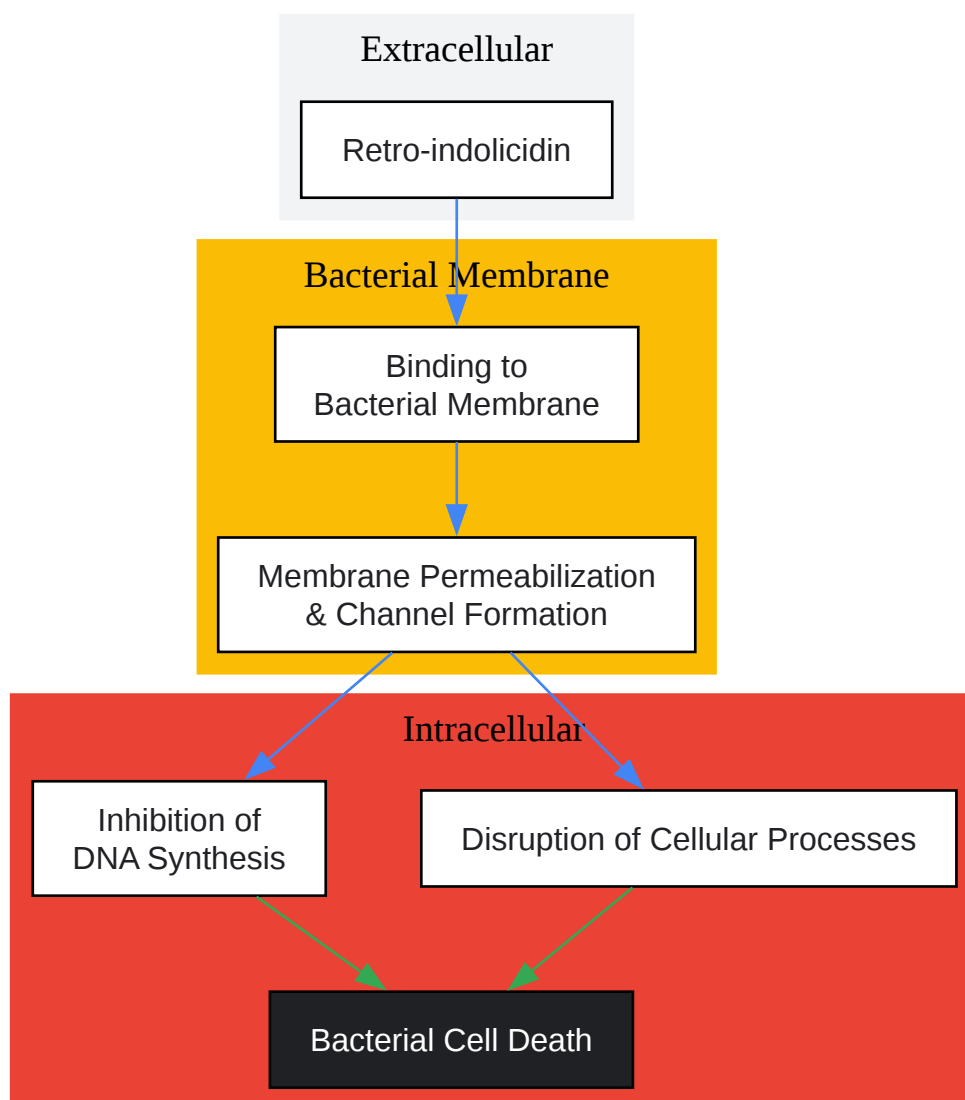
Experimental Workflow for Solid-Phase Peptide Synthesis



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Caption: Workflow for the solid-phase synthesis of **Retro-indolicidin**.

Proposed Mechanism of Action of Retro-Indolicidin



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References

- 1. Synthesis and characterization of indolicidin, a tryptophan-rich antimicrobial peptide from bovine neutrophils [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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